molecular formula C10H11Cl2NO B1325518 2-Chloro-4-(5-chlorovaleryl)pyridine CAS No. 898785-09-6

2-Chloro-4-(5-chlorovaleryl)pyridine

Cat. No. B1325518
M. Wt: 232.1 g/mol
InChI Key: PXUXEQAHOWHVPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives is described, where various spectroscopic techniques were used for characterization . Another paper discusses the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a herbicide, from nicotinamide through a series of reactions including Hofmann degradation and oxidative chlorination . These methods could potentially be adapted for the synthesis of "2-Chloro-4-(5-chlorovaleryl)pyridine".

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is often determined using spectroscopic methods. For example, 2-chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, 1H, and 13C NMR experiments, and its structural parameters were computed using various computational methods . Similarly, the crystal structure of a pyrrolidine dione derivative was determined, showing the orientation of the rings and intramolecular hydrogen bonding . These techniques could be applied to analyze the molecular structure of "2-Chloro-4-(5-chlorovaleryl)pyridine".

Chemical Reactions Analysis

The reactivity of chlorinated pyridine derivatives is not extensively covered in the provided papers. However, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine were tested, indicating that these compounds can interact with biological molecules such as DNA . This suggests that "2-Chloro-4-(5-chlorovaleryl)pyridine" may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridine derivatives can be inferred from their molecular structure and reactivity. For instance, the vibrational frequencies and chemical shifts of 2-chloro-6-(trifluoromethyl)pyridine were studied using DFT calculations, and its antimicrobial activities were assessed . The solvency effects on excitation energies and chemical shifts were also examined . These properties are crucial for understanding the behavior of "2-Chloro-4-(5-chlorovaleryl)pyridine" in various environments.

Scientific Research Applications

Synthesis of Pyridine Derivatives

2-Chloro-4-(5-chlorovaleryl)pyridine is involved in the synthesis of various pyridine derivatives. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate for the herbicide trifloxysulfuron, involves a process starting from nicotinamide via Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010). Another study discusses the synthesis of 2-chloro-5-trifluromethyl pyridine, highlighting its application as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).

Reactions with Other Chemicals

The reactivity of pyridine derivatives like 2-Chloro-4-(5-chlorovaleryl)pyridine with other chemicals is a significant area of study. For instance, pyridine reacts with CsSO4F to produce various products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine, depending on the solvent used (S. Stavber, M. Zupan, 1990). Another research highlights the use of 6-chloronicotinic acid as a starting material for synthesizing a variety of 2,5-disubstituted pyridines, useful in pesticide and medicinal chemistry (Isabelle Cabanal-Duvillard, J. Berrien, 1999).

Photophysical Properties

The study of photophysical properties of pyridine derivatives, including those derived from 2-Chloro-4-(5-chlorovaleryl)pyridine, is crucial. A study on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which were converted into monomeric pyridine- and chloro-coordinated cyclometallated complexes, shows the importance of these compounds in understanding fluorescent properties in solution and solid-state (F. S. Mancilha et al., 2011).

Structural Analysis

The geometrical structure of pyridine derivatives, such as 5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine-2(1H)-one, is studied for understanding their stability and reactivity with metals (A. F. Shoair, A. El-Shobaky, E. A. Azab, 2015).

Analytical Applications

Analytical techniques like HPLC are used to analyze pyridine derivatives, demonstrating their significance in chemical analysis (Wang Yue-feng, 2007).

Solid Phase Synthesis

2-Chloro-5-bromopyridine, a related compound, has been used as a scaffold in solid-phase synthesis to create pyridine-based libraries, which demonstrates the versatility of pyridine derivatives in synthetic chemistry (P. Pierrat, P. Gros, Y. Fort, 2005).

properties

IUPAC Name

5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUXEQAHOWHVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642152
Record name 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(5-chlorovaleryl)pyridine

CAS RN

898785-09-6
Record name 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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